An In-depth Technical Guide to the Chemical Properties of (2-Methylbenzo[d]oxazol-5-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (2-Methylbenzo[d]oxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-Methylbenzo[d]oxazol-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies for the scientific community.
Introduction: The Benzoxazole Scaffold
Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural framework found in a variety of biologically active compounds.[1][2] The benzoxazole core's unique electronic and structural features allow it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] (2-Methylbenzo[d]oxazol-5-yl)methanol, with its methyl substitution at the 2-position and a hydroxymethyl group at the 5-position, represents a functionalized derivative with potential for further chemical modification and exploration of its biological activity.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. The key identifiers and physical characteristics of (2-Methylbenzo[d]oxazol-5-yl)methanol are summarized below.
| Property | Value | Source |
| CAS Number | 136663-38-2 | [3] |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| SMILES | CC1=NC2=C(O1)C=C(C=C2)CO | [3] |
| Physical Form | Predicted to be a solid at room temperature | Inferred from related structures |
| Melting Point | Not experimentally determined in available literature. For comparison, the related precursor, methyl 2-methyl-1,3-benzoxazole-5-carboxylate, has a melting point of 67-68 °C. | [4] |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | Inferred from structural properties |
Synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol
The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol can be logically approached through a two-step process starting from 4-amino-3-hydroxybenzoic acid. This involves the formation of the benzoxazole ring followed by the reduction of the carboxylic acid ester.
Step 1: Synthesis of Methyl 2-methyl-1,3-benzoxazole-5-carboxylate
The initial step involves the condensation of 4-amino-3-hydroxybenzoic acid with an acetylating agent, followed by esterification. A common method for forming the 2-methylbenzoxazole ring is the reaction of an o-aminophenol with acetic anhydride.
Reaction Scheme:
Caption: Synthesis of the ester precursor.
Step 2: Reduction of the Ester to the Alcohol
The key transformation to obtain (2-Methylbenzo[d]oxazol-5-yl)methanol is the reduction of the methyl ester group of methyl 2-methyl-1,3-benzoxazole-5-carboxylate. This can be effectively achieved using a strong hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[3][5] Sodium borohydride (NaBH₄) is generally a milder reducing agent and may also be effective, potentially offering a safer and more chemoselective alternative.[6][7][8]
Reaction Scheme:
Caption: Reduction of the ester to the primary alcohol.
Detailed Experimental Protocol (Proposed)
The following is a proposed, self-validating experimental protocol based on established chemical principles for the reduction of aromatic esters.
Objective: To synthesize (2-Methylbenzo[d]oxazol-5-yl)methanol from methyl 2-methyl-1,3-benzoxazole-5-carboxylate.
Materials:
-
Methyl 2-methyl-1,3-benzoxazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve methyl 2-methyl-1,3-benzoxazole-5-carboxylate (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C under a nitrogen atmosphere.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Extraction: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Methylbenzo[d]oxazol-5-yl)methanol.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol.
Reactivity and Potential Transformations
The (2-Methylbenzo[d]oxazol-5-yl)methanol molecule possesses two primary sites for further chemical modification: the hydroxymethyl group and the benzoxazole ring system.
-
Hydroxymethyl Group: The primary alcohol functionality can undergo a variety of common transformations.
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Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde, (2-Methylbenzo[d]oxazol-5-yl)carbaldehyde, or further to the carboxylic acid, 2-Methylbenzo[d]oxazole-5-carboxylic acid, using appropriate oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ or Jones reagent for the carboxylic acid).
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) will form the corresponding esters.
-
Etherification: Conversion to ethers can be achieved through reactions such as the Williamson ether synthesis.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂ for chlorination or PBr₃ for bromination) to produce a more reactive intermediate for nucleophilic substitution reactions.
-
-
Benzoxazole Ring: The benzoxazole ring itself is relatively stable. Electrophilic aromatic substitution is possible, though the reactivity is influenced by the existing substituents. The electron-donating nature of the oxygen and the directing effects of the methyl and hydroxymethyl groups will influence the position of further substitution.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 1H | Aromatic H (position 7) |
| ~7.3-7.5 | d | 1H | Aromatic H (position 4) |
| ~7.1-7.3 | dd | 1H | Aromatic H (position 6) |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.6 | s | 3H | -CH₃ |
| ~2.0-3.0 | br s | 1H | -OH |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=N (carbon at position 2) |
| ~151 | Aromatic C-O |
| ~142 | Aromatic C-N |
| ~135-140 | Quaternary Aromatic C |
| ~120-125 | Aromatic CH |
| ~110-115 | Aromatic CH |
| ~64 | -CH₂OH |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 2850-3000 | C-H stretch (aromatic and aliphatic) |
| ~1650 | C=N stretch (oxazole ring) |
| ~1500-1600 | C=C stretch (aromatic ring) |
| 1000-1300 | C-O stretch (alcohol and ether-like in ring) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 163. Key fragmentation patterns would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.
Applications in Drug Discovery and Materials Science
The benzoxazole scaffold is a key component in numerous pharmaceutically active compounds.[1][2] While specific applications of (2-Methylbenzo[d]oxazol-5-yl)methanol are not extensively documented, its structure suggests it is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases.
In materials science, benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties. The functional groups on (2-Methylbenzo[d]oxazol-5-yl)methanol could be utilized to incorporate this robust heterocyclic unit into novel polymers and other advanced materials.
Safety and Handling
Based on safety data for related benzoxazole derivatives, (2-Methylbenzo[d]oxazol-5-yl)methanol should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
(2-Methylbenzo[d]oxazol-5-yl)methanol is a functionalized benzoxazole derivative with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and a discussion of its reactivity and potential applications. As research into novel heterocyclic compounds continues, molecules such as this will undoubtedly play a crucial role in the development of new therapeutics and advanced materials.
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